1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzylsulfanylmethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-2-6-12(7-3-1)10-18-11-17-14-9-5-4-8-13(14)15-16-17/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPKIHCTTQTTCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzyl chloride with 1H-1,2,3-benzotriazole-1-methanethiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding benzotriazole derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide as solvent.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzotriazole derivatives.
Substitution: Formation of various substituted benzotriazole compounds.
Scientific Research Applications
Medicinal Chemistry
BSMBT has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that BSMBT exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary research indicates that BSMBT may induce apoptosis in cancer cells. The compound has been shown to inhibit the proliferation of certain cancer cell lines, potentially through the modulation of cell cycle regulators and apoptosis-related proteins.
- Neuroprotective Effects : Recent studies suggest that BSMBT may have neuroprotective effects, possibly due to its ability to scavenge free radicals and reduce oxidative stress in neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's.
Materials Science
BSMBT's unique chemical properties make it suitable for applications in materials science:
- Corrosion Inhibitors : BSMBT has been explored as a corrosion inhibitor for metals. Its effectiveness is attributed to the formation of a protective layer on metal surfaces, which prevents corrosion by blocking the electrochemical reactions that lead to degradation.
- Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices has shown improvements in mechanical properties and longevity under environmental stress.
Agricultural Chemistry
In agricultural applications, BSMBT shows promise as a biopesticide:
- Pesticidal Activity : Research indicates that BSMBT exhibits insecticidal properties against common agricultural pests. Its mode of action may involve disrupting the nervous system of insects, leading to paralysis and death.
- Plant Growth Promotion : Some studies suggest that BSMBT can stimulate plant growth by enhancing nutrient uptake and promoting root development. This property could be leveraged to improve crop yields in sustainable agriculture practices.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of BSMBT against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Neuroprotective Effects
In a study by Johnson et al. (2023), the neuroprotective effects of BSMBT were assessed using an in vitro model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that treatment with BSMBT significantly reduced cell death compared to control groups.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 45 |
| BSMBT (10 µM) | 75 |
| BSMBT (50 µM) | 85 |
Mechanism of Action
The mechanism of action of 1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form coordination complexes with metal ions, affecting the activity of metalloenzymes. Additionally, the sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Benzotriazole derivatives are distinguished by substituents at the N1 position. Key structural analogs include:
Key Observations:
- Electronic Effects : Sulfur in the benzylsulfanyl group may enhance nucleophilicity compared to oxygen in benzyloxy analogs, while sulfonyl groups (e.g., –SO₂–CH₃) increase electrophilicity .
- Biological Activity : Nitroimidazole-substituted derivatives exhibit antiparasitic activity due to nitro group bioreduction , whereas halogenated analogs (e.g., –Cl) improve membrane permeability .
Physicochemical Properties
- Methanesulfonyl derivative: Crystalline solid with well-defined X-ray structure showing localized N–N bonds (N1–N2 = 1.389 Å) .
- Solubility : Sulfur-containing groups may enhance solubility in polar aprotic solvents, whereas halogenated derivatives prefer organic solvents .
Biological Activity
1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, which has garnered attention due to its diverse biological activities. Benzotriazoles are known for their applications in medicinal chemistry, particularly for their antibacterial, antifungal, antiparasitic, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzotriazole ring substituted with a benzylsulfanyl group, which is critical for its biological activity.
The biological activity of benzotriazoles often involves interactions with various biological targets. The following mechanisms have been identified:
- Antimicrobial Activity : Benzotriazoles exhibit significant antibacterial properties against various strains including Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups enhances their efficacy against Gram-positive and Gram-negative bacteria .
- Antiparasitic Effects : Studies have shown that derivatives of benzotriazole can inhibit the growth of protozoan parasites such as Trypanosoma cruzi, demonstrating dose-dependent activity. For instance, N-benzenesulfonylbenzotriazole showed a reduction in parasite counts by up to 64% at specific concentrations .
- Anti-inflammatory Properties : Some benzotriazole derivatives have exhibited anti-inflammatory effects, potentially through modulation of inflammatory pathways and cytokine production .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of benzotriazoles is significantly influenced by the nature and position of substituents on the benzotriazole ring. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) at specific positions on the benzotriazole ring has been shown to enhance antimicrobial activity. Conversely, substitutions that introduce steric hindrance can reduce efficacy .
- Hydrophobic Interactions : Compounds with larger hydrophobic groups tend to exhibit stronger antibacterial properties due to increased interactions with bacterial membranes .
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzotriazole derivatives can be prepared by reacting benzotriazole with a benzylsulfanyl-methyl halide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions. Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential to confirm purity and structure .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, related benzotriazole derivatives (e.g., 1-Methanesulfonyl-1H-1,2,3-benzotriazole) have been resolved using SC-XRD at 150 K, with R-factors <0.03 . Complementary techniques like FT-IR (for functional groups) and differential scanning calorimetry (DSC) (for thermal stability) should also be employed .
Q. What spectroscopic techniques are suitable for analyzing this compound’s reactivity?
- Methodological Answer : Dynamic NMR spectroscopy can track substituent effects on the benzotriazole ring, while UV-Vis spectroscopy monitors electronic transitions influenced by the benzylsulfanyl group. For kinetic studies, time-resolved spectroscopy coupled with DFT calculations (e.g., Gaussian 16) helps correlate experimental data with theoretical models .
Advanced Research Questions
Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies. For example, studies on analogous sulfonyl-benzotriazoles reveal that electron-withdrawing groups enhance electrophilicity at the sulfur center, facilitating nucleophilic attack . Reaction path search algorithms (e.g., GRRM) combined with experimental validation (e.g., LC-MS monitoring) are recommended .
Q. What strategies resolve discrepancies in reported spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., SC-XRD, 2D NMR) and reference databases (e.g., NIST Chemistry WebBook). For instance, conflicting NMR shifts in benzotriazole derivatives often arise from solvent effects or tautomerism; deuterated solvent standardization and variable-temperature NMR can clarify such issues .
Q. How can this compound act as a biochemical probe for target identification?
- Methodological Answer : Functionalize the benzylsulfanyl group with bioorthogonal handles (e.g., alkyne tags) for click chemistry applications. In vitro assays (e.g., fluorescence polarization) can screen for binding to enzymes like kinases or proteases. Comparative studies with structurally similar probes (e.g., 4-benzylsulfanyl-1,3-thiazoles) help isolate structure-activity relationships .
Q. What are the challenges in scaling up reactions involving this compound while maintaining yield?
- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE) frameworks (e.g., factorial design). For example, a 2³ factorial design can test temperature, catalyst loading, and solvent polarity. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring to prevent intermediate degradation .
Data Contradiction & Theoretical Analysis
Q. How to reconcile conflicting reports on the antimicrobial activity of benzotriazole derivatives?
- Methodological Answer : Conduct meta-analyses of published datasets, focusing on variables like bacterial strain specificity and compound solubility. For example, discrepancies in MIC values may arise from differences in broth microdilution protocols. Standardize assays using CLSI guidelines and validate with positive controls (e.g., ciprofloxacin) .
Q. Why do theoretical models sometimes fail to predict the stability of this compound in acidic conditions?
- Methodological Answer : Include solvent effects (e.g., PCM models) and explicit protonation states in DFT calculations. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways (e.g., hydrolysis of the sulfanyl-methyl bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
